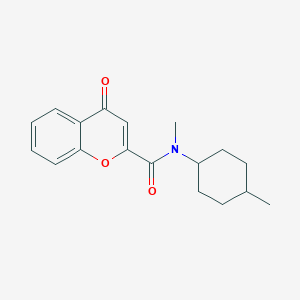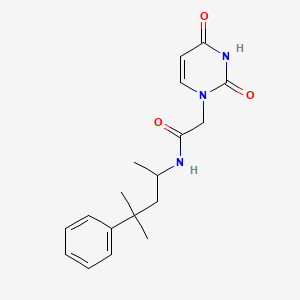
(E)-N-(2-acetamido-5-methoxyphenyl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-acetamido-5-methoxyphenyl)-3-phenylprop-2-enamide, commonly known as AMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. AMPP is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. The compound has a unique structure that makes it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of AMPP is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. The compound has also been found to modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
AMPP has been found to have a number of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. AMPP has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPP has several advantages for use in laboratory experiments. The compound is relatively stable and easy to synthesize, making it readily available for research purposes. Additionally, AMPP has been found to exhibit potent activity against a variety of cancer cell lines, making it a valuable tool for cancer research.
However, there are also limitations to the use of AMPP in laboratory experiments. The compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood. Additionally, the mechanism of action of AMPP is not fully understood, which may limit its usefulness in certain types of research.
Direcciones Futuras
There are several potential future directions for research on AMPP. One area of interest is the development of new drugs for the treatment of cancer. Studies have shown that AMPP exhibits potent anti-cancer activity, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments.
Another potential area of research is the development of new drugs for the treatment of pain and inflammation. AMPP has been found to have analgesic and anti-inflammatory properties, and further research may lead to the development of new drugs that are more effective and have fewer side effects than current treatments.
In conclusion, AMPP is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. The compound has been extensively studied for its potential application in the development of new drugs for the treatment of cancer, pain, and inflammation. While there are limitations to the use of AMPP in laboratory experiments, the compound has several advantages, including its relative stability and ease of synthesis. Further research on AMPP may lead to the development of new drugs and therapies that have significant clinical applications.
Métodos De Síntesis
The synthesis of AMPP involves the reaction of 2-acetamido-5-methoxybenzaldehyde with cinnamic acid in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product, AMPP. The synthesis method of AMPP is relatively simple and cost-effective, making it an attractive compound for research purposes.
Aplicaciones Científicas De Investigación
AMPP has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of AMPP is in the development of new drugs for the treatment of cancer. Studies have shown that AMPP exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
(E)-N-(2-acetamido-5-methoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)19-16-10-9-15(23-2)12-17(16)20-18(22)11-8-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21)(H,20,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRVKSYRDHGMQN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)

![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)

![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)
![1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7566502.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7566507.png)


![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)
![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)

![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)